(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Oct-7-enoic Acid Moiety: The protected amino acid is then coupled with oct-7-enoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of protection, coupling, and deprotection efficiently and with high yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the oct-7-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Bases like piperidine for Fmoc deprotection.
Major Products Formed
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Deprotected amino acids: from substitution reactions.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Studied for its role in protein-protein interactions.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once the desired peptide is synthesized, the Fmoc group is removed to yield the free amino acid.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid: Similar structure but lacks the double bond in the oct-7-enoic acid moiety.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Shorter carbon chain in the side group.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid is unique due to the presence of the double bond in the oct-7-enoic acid moiety, which can undergo additional chemical reactions such as oxidation and reduction, providing more versatility in synthetic applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCBDJIBBTOBI-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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